molecular formula C12H18O3Si B8645384 4-(Trimethylsiloxy)phenylacetic acid methyl ester CAS No. 27798-62-5

4-(Trimethylsiloxy)phenylacetic acid methyl ester

Cat. No.: B8645384
CAS No.: 27798-62-5
M. Wt: 238.35 g/mol
InChI Key: PJYMTPVMHGKBNM-UHFFFAOYSA-N
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Description

4-(Trimethylsiloxy)phenylacetic acid methyl ester is a chemical compound with a complex structure that includes a phenyl group substituted with a trimethylsiloxy group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester typically involves the esterification of acetic acid derivatives with [p-(trimethylsiloxy)phenyl] alcohol. One common method involves the reaction of [p-(trimethylsiloxy)phenyl] alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylsiloxy)phenylacetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsiloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used to substitute the trimethylsiloxy group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl esters depending on the nucleophile used.

Scientific Research Applications

4-(Trimethylsiloxy)phenylacetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, [p-(trimethylsiloxy)phenyl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and [p-(trimethylsiloxy)phenyl] alcohol, which can then participate in further chemical reactions. The trimethylsiloxy group can also enhance the compound’s stability and reactivity by providing steric protection and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, phenyl ester: Similar structure but lacks the trimethylsiloxy group.

    Benzeneacetic acid, α-[(trimethylsiloxy)phenyl]-, trimethylsilyl ester: Contains a similar trimethylsiloxy group but differs in the ester linkage.

    Hydrocinnamic acid, p-(trimethylsiloxy)-, trimethylsilyl ester: Another compound with a trimethylsiloxy group but with a different aromatic structure.

Uniqueness

4-(Trimethylsiloxy)phenylacetic acid methyl ester is unique due to the presence of both the ester and trimethylsiloxy groups, which confer distinct chemical properties. The trimethylsiloxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and stability, making it valuable in various chemical applications.

Properties

CAS No.

27798-62-5

Molecular Formula

C12H18O3Si

Molecular Weight

238.35 g/mol

IUPAC Name

methyl 2-(4-trimethylsilyloxyphenyl)acetate

InChI

InChI=1S/C12H18O3Si/c1-14-12(13)9-10-5-7-11(8-6-10)15-16(2,3)4/h5-8H,9H2,1-4H3

InChI Key

PJYMTPVMHGKBNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)O[Si](C)(C)C

Origin of Product

United States

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